Carbamato de benciloxi-tert-butilo

Descripción general

Descripción

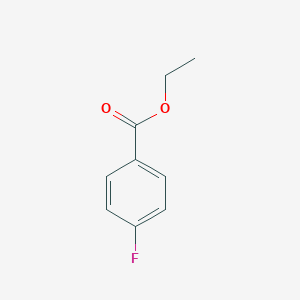

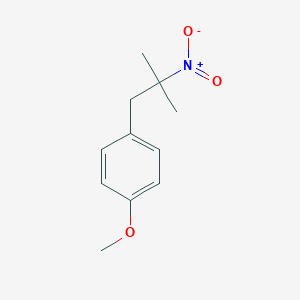

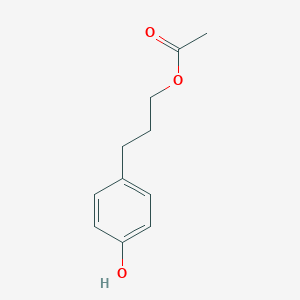

tert-Butyl N-(Benzyloxy)carbamate has been used in the synthesis of Deferoxamine Mesylate, an iron chelating agent used in therapy for patients with sickle cell diseases and iron overload. Studies suggest that it can exert potential antioxidant neuroprotective effects in stroke patients

tert-Butyl N-(benzyloxy)carbamate (tert-butyl benzyloxycarbamate), a protected hydroxylamine, is an N-alkyl-N-benzyloxy carbamate. Its C-N cross coupling reaction with fluorescein ditriflate has been reported. It participates in facile intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids.

Aplicaciones Científicas De Investigación

Síntesis de ácidos hidroxámicos cíclicos

Carbamato de benciloxi-tert-butilo: se utiliza en la síntesis de ácidos hidroxámicos cíclicos, que son valiosos en la química medicinal. Se somete a ciclización intramolecular con nucleófilos de carbono para producir ácidos hidroxámicos cíclicos protegidos de 5 y 6 miembros . Estos compuestos se estudian por su potencial como inhibidores de enzimas como las histonas desacetilasas, que son objetivos terapéuticos en el tratamiento del cáncer.

Adición de Aza-Michael catalítica de transferencia de fase

En la síntesis orgánica, el This compound actúa como reactivo en las reacciones de adición de Aza-Michael catalíticas de transferencia de fase . Este proceso permite la adición de grupos que contienen nitrógeno a olefinas deficientes en electrones, creando una variedad de aminas que son intermediarios útiles en la producción de productos farmacéuticos y agroquímicos.

Preparación de derivados de hidroxilamina

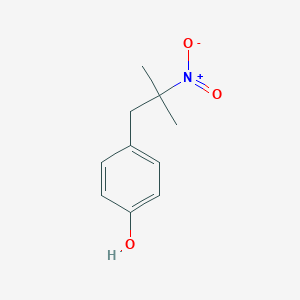

Como hidroxilamina protegida, el This compound es un precursor de otros derivados de hidroxilamina. Estos derivados son importantes en la síntesis de oximas, que son intermediarios clave en la preparación de varios productos farmacéuticos, incluidos los fármacos antivirales .

Reacciones de acoplamiento cruzado C-N

Este compuesto está involucrado en reacciones de acoplamiento cruzado C-N, particularmente con fluoresceína ditriflato . Tales reacciones son fundamentales para crear moléculas complejas que tienen aplicaciones en la química de los tintes y la ciencia de los materiales, donde los derivados de la fluoresceína se utilizan como sondas fluorescentes.

Síntesis de derivados de etilfosfonato

This compound: se utiliza en la síntesis de derivados de etilfosfonato, como el 2-(N-formil-N-hidroxilamino)etilfosfonato (IPP) . IPP y sus análogos se estudian por su papel como intermediarios en la síntesis de moléculas que contienen fosfonato, que tienen aplicaciones en la química medicinal y la agricultura.

Estudios fotofísicos en optoelectrónica orgánica

En el campo de la optoelectrónica orgánica, los derivados del This compound se utilizan para estudiar las propiedades fotofísicas. El grupo tert-butilo influye en la fotofísica de los compuestos de carbazol, aunque débilmente, lo cual es importante para comprender el comportamiento de estos materiales en dispositivos como los diodos orgánicos emisores de luz (OLED) y las células solares .

Mecanismo De Acción

Target of Action

Tert-Butyl Benzyloxycarbamate, also known as tert-Butyl N-(benzyloxy)carbamate or tert-butyl N-phenylmethoxycarbamate, is a protected hydroxylamine It’s known to be used in chemical transformations .

Mode of Action

This compound is an N-alkyl-N-benzyloxy carbamate . It has been reported to participate in C-N cross coupling reactions with fluorescein ditriflate . It also participates in facile intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .

Biochemical Pathways

It’s known to be involved in the synthesis of seven-membered cyclic hydroxamic acids and 2-(N-formyl-N-hydroxyamino) ethylphosphonate (IPP) .

Result of Action

It’s known to be used in the synthesis of deferoxamine mesylate, an iron chelating agent used in therapy for patients with sickle cell diseases and iron overload . Studies suggest that it can exert potential antioxidant neuroprotective effects in stroke patients .

Propiedades

IUPAC Name |

tert-butyl N-phenylmethoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-15-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNBNPWFHGWAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352943 | |

| Record name | tert-Butyl N-(benzyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79722-21-7 | |

| Record name | tert-Butyl N-(benzyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tert-butyl N-(benzyloxy)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of tert-butyl benzyloxycarbamate highlighted in the research?

A1: The research primarily focuses on the use of tert-butyl benzyloxycarbamate as a reagent in the synthesis of complex molecules. Specifically, it highlights its role in the aza-Michael addition reaction with electron-deficient olefins []. This reaction is highly efficient, achieving yields between 90-99% []. Furthermore, the research demonstrates its utility in the multi-step synthesis of N-hydroxy-N-succinylcadaverine (HSC), a key precursor in the biosynthesis of the siderophore desferrioxamine E [].

Q2: Why is the synthesis of N-hydroxy-N-succinylcadaverine (HSC) significant in a biological context?

A2: HSC is a crucial intermediate in the production of desferrioxamine E, a siderophore produced by Streptomyces coelicolor []. Siderophores are small molecules secreted by microorganisms like bacteria to scavenge iron from their environment. This iron acquisition is often linked to bacterial virulence, making enzymes involved in siderophore biosynthesis, like the NIS synthetase DesD, attractive targets for novel antibacterial drug development []. Therefore, the efficient synthesis of HSC facilitated by tert-butyl benzyloxycarbamate contributes to a deeper understanding of siderophore biosynthesis and potentially aids in the development of future therapeutics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B57971.png)